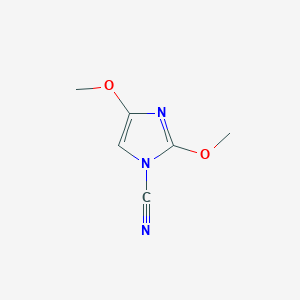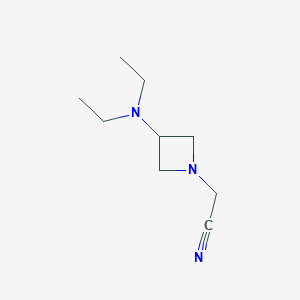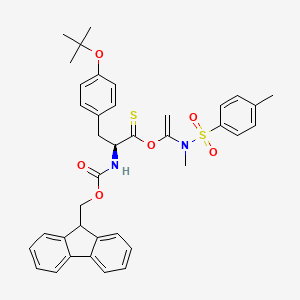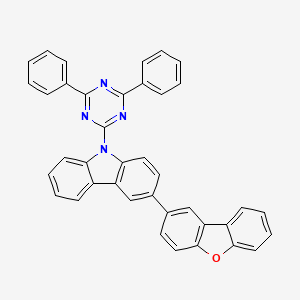
3,3,5,5-tetramethylhexanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-tetramethylhexanoic acid: is an organic compound with the molecular formula C10H20O2 It is a branched-chain fatty acid characterized by the presence of four methyl groups attached to the hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5,5-tetramethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 3,3-dimethylbutanoic acid, with an appropriate alkylating agent under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an alkyl halide, such as methyl iodide, to introduce the additional methyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3,5,5-tetramethylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base (e.g., sodium hydride).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: 3,3,5,5-tetramethylhexanoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of branched-chain fatty acids on cellular processes and metabolism. It may also serve as a model compound for investigating the behavior of similar fatty acids in biological systems.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting metabolic disorders and inflammation. Its structural features may contribute to its efficacy and selectivity in interacting with specific biological targets.
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals, including lubricants, plasticizers, and surfactants. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of 3,3,5,5-tetramethylhexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s branched structure may influence its binding affinity and selectivity for certain enzymes or receptors. For example, it may inhibit or activate metabolic enzymes involved in fatty acid metabolism, leading to changes in cellular energy production and storage.
Comparison with Similar Compounds
- 2,2,3,5-tetramethylhexanoic acid
- 3,3,4,4-tetramethylhexanoic acid
- 3,3,5,5-tetramethylheptanoic acid
Comparison: Compared to these similar compounds, 3,3,5,5-tetramethylhexanoic acid is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and biological activity. The presence of four methyl groups in a symmetrical arrangement may enhance its stability and resistance to metabolic degradation, making it a promising candidate for various applications.
Properties
CAS No. |
1135681-77-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,3,5,5-tetramethylhexanoic acid |
InChI |
InChI=1S/C10H20O2/c1-9(2,3)7-10(4,5)6-8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
WRPPDRMFGQJMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


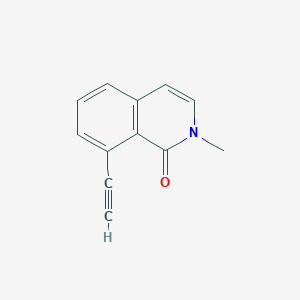
![(R)-benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,Z)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12820256.png)
![N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B12820266.png)
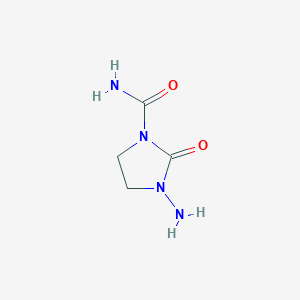
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)
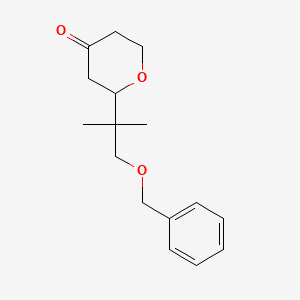
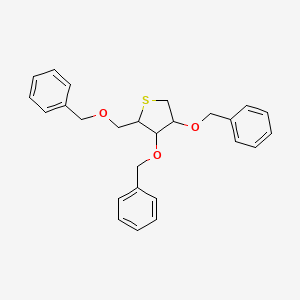
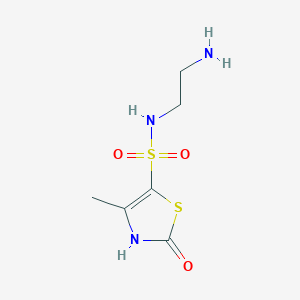
![7,7'-Dihydroxy-2H,2'H-[8,8'-bichromene]-2,2'-dione](/img/structure/B12820286.png)
![ethyl 6-methoxy-7-methyl-3-oxo-1H-pyrrolo[3,2-g][2,1,3]benzoxadiazol-3-ium-8-carboxylate](/img/structure/B12820293.png)
